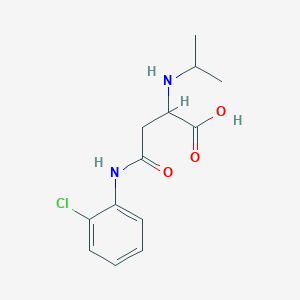
4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid, commonly known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). HDAC is an enzyme that removes acetyl groups from histones, leading to the compaction of chromatin and repression of gene transcription. CI-994 is a promising drug candidate for the treatment of cancer and other diseases, as it can selectively inhibit HDAC activity and induce apoptosis in cancer cells.
Scientific Research Applications
Pharmaceutical Development
This compound is often explored for its potential in drug development due to its unique chemical structure. Researchers investigate its efficacy as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurological disorders. Its ability to interact with specific biological targets makes it a candidate for developing new medications .
Biochemical Research
In biochemical studies, this compound is used to understand enzyme interactions and metabolic pathways. Its structure allows it to act as an inhibitor or activator in enzymatic reactions, providing insights into enzyme function and regulation. This can lead to the discovery of new biochemical pathways and potential therapeutic targets .
Toxicology Studies
Toxicologists use this compound to study its effects on living organisms. By examining its toxicity levels, researchers can determine safe dosage ranges and potential side effects. This information is crucial for assessing the compound’s safety profile and its suitability for use in humans and animals .
properties
IUPAC Name |
4-(2-chloroanilino)-4-oxo-2-(propan-2-ylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(2)15-11(13(18)19)7-12(17)16-10-6-4-3-5-9(10)14/h3-6,8,11,15H,7H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWHLSZUKVPHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

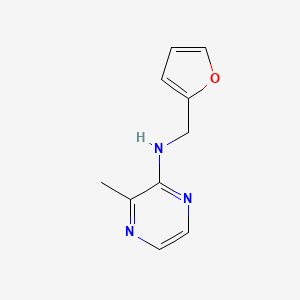
![4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2625899.png)
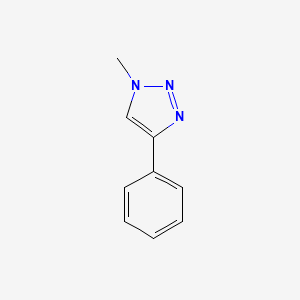
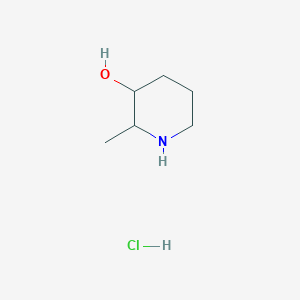
![4-[(2-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2625902.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2625905.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
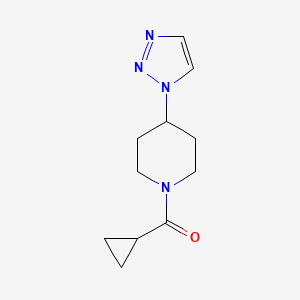
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625912.png)

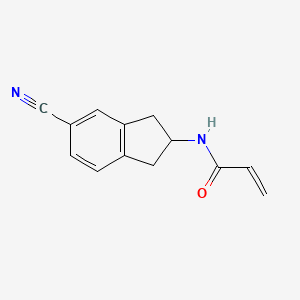
![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)